(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol
Description
(E)-4-Bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base characterized by a bromine substituent at position 4, a methoxy group at position 6, and an imine (-C=N-) linkage to a 2-hydroxyphenyl group. Schiff bases are renowned for their versatility in coordination chemistry, biological activity, and optoelectronic applications .
Properties
IUPAC Name |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZOHHRFIFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of sensors and materials with specific optical properties[][4].
Mechanism of Action
The mechanism of action of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. The azomethine group can participate in coordination with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, magnetic, or optical properties. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and redox reactions, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Observations :
Spectroscopic and Computational Comparisons
- IR and NMR : All analogs show imine C=N stretches (~1600–1620 cm⁻¹), but bromine induces downfield shifts in ¹H NMR due to its electronegativity .
- DFT Studies: HOMO-LUMO Gaps: Bromine-containing compounds exhibit lower gaps (~3.5 eV) than chlorine analogs (~4.2 eV), indicating higher reactivity . Molecular Electrostatic Potential (MEP): Bromine creates localized negative regions, enhancing interactions with electrophiles .
Antioxidant Activity
| Compound | DPPH IC₅₀ (μM) | β-Carotene Bleaching Inhibition (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Compound I (H at position 4) | 12.3 | 85.2 |
| Compound II (meta-OH) | 18.7 | 72.4 |
| Compound III (para-OH) | 24.5 | 65.8 |
| BHT (Standard) | 45.0 | 70.0 |
The absence of bromine in Compound I correlates with superior radical scavenging, suggesting electron-donating groups enhance antioxidant activity .
Fluorescence and Coordination Chemistry
- BHMMP: A benzothiazole-containing Schiff base acts as an Al³⁺ probe with a 50-fold fluorescence enhancement. The target compound lacks a fluorophore but could coordinate metals via imine and phenolic O-H groups .
- Tin(IV) Complexes : Analogous Schiff bases form six-coordinate complexes, stabilizing metals in high oxidation states .
Biological Activity
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base compound notable for its diverse biological activities. Characterized by an azomethine group, this compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and infections.
- Molecular Formula : C14H12BrNO3
- Molecular Weight : 322.158 g/mol
- CAS Number : 1912457-33-0
The compound features a bromine atom and a methoxy group, which influence its reactivity and biological interactions. Its synthesis typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 2-aminophenol in ethanol under reflux conditions .
Anticancer Properties
Research has indicated that Schiff bases, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes .
Table 1: Anticancer Activity of Schiff Bases
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | DNA intercalation |
| Other Schiff Bases | MCF-7 | 20 | Topoisomerase inhibition |
Antibacterial and Antifungal Activities
The compound also demonstrates antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
Study on Anticancer Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results showed a dose-dependent response, with significant cell death observed at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .
Study on Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the compound's mechanism involved disruption of cell wall integrity and interference with metabolic pathways essential for microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
